CHIR-124

描述

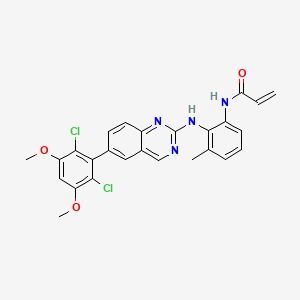

CHIR-124 是一种有效的、选择性的 checkpoint 激酶 1 (Chk1) 抑制剂,Chk1 是一种丝氨酸/苏氨酸激酶,在 DNA 损伤反应和细胞周期调节中起着至关重要的作用。 该化合物是一种基于喹诺酮的小分子,在体外和体内研究中均显示出增强拓扑异构酶 I 毒物的细胞毒性的巨大潜力 .

科学研究应用

作用机制

CHIR-124 通过选择性抑制 checkpoint 激酶 1 发挥作用。这种抑制会破坏 DNA 损伤反应和细胞周期调节,从而导致癌细胞对 DNA 损伤剂的敏感性增加。所涉及的分子靶标和途径包括:

Chk1 抑制: this compound 结合到 checkpoint 激酶 1 的 ATP 结合位点,阻止其活化以及随后对下游靶标的磷酸化。

细胞周期检查点: checkpoint 激酶 1 的抑制消除了 S 和 G2-M 期细胞周期检查点,导致癌细胞凋亡和死亡增加

生化分析

Biochemical Properties

CHIR-124 potently and selectively inhibits Chk1 in vitro . It interacts synergistically with topoisomerase poisons (e.g., camptothecin or SN-38) in causing growth inhibition in several p53-mutant solid tumor cell lines .

Cellular Effects

This compound abrogates the SN-38–induced S and G2-M checkpoints and potentiates apoptosis in MDA-MD-435 breast cancer cells . The abrogation of the G2-M checkpoint and induction of apoptosis by this compound are enhanced by the loss of p53 .

Molecular Mechanism

This compound treatment can restore the level of cdc25A protein, which is normally targeted by Chk1 for degradation following DNA damage, indicating that Chk1 signaling is suppressed in the presence of this compound .

Temporal Effects in Laboratory Settings

In an MDA-MD-435 (mutant p53) breast cancer xenograft model, this compound synergized with CPT-11 in suppressing tumor growth . Increased TUNEL staining was also observed in the tumors from animals treated with the combination .

Dosage Effects in Animal Models

The enhancement of cell death by this compound was markedly increased in isogenic p53-null and p21-null HCT116 cells, supporting the hypothesis that chk1 inhibitors are particularly effective in killing tumors with a defective G2/M checkpoint when used in combination with cytotoxic drugs .

准备方法

合成路线和反应条件

CHIR-124 是通过一系列涉及喹诺酮衍生物的化学反应合成的。具体的合成路线和反应条件是专有的,详细的信息在公共领域中不容易获得。 已知合成涉及使用各种试剂和催化剂来获得所需的喹诺酮结构 .

工业生产方法

This compound 的工业生产遵循小分子抑制剂合成标准方案。这通常涉及大规模化学合成、纯化和质量控制流程,以确保化合物的纯度和功效。 工业生产中使用的确切方法和条件是专有的,未公开 .

化学反应分析

反应类型

CHIR-124 主要进行喹诺酮衍生物典型的反应。这些包括:

氧化: this compound 可以在特定条件下发生氧化反应,特别是在喹诺酮环上。

还原: 该化合物也可以在特定条件下被还原。

常见试剂和条件

氧化: 可以使用常见的氧化剂,例如过氧化氢或高锰酸钾。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

形成的主要产物

这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可以导致形成喹诺酮氧化物,而还原可以产生还原的喹诺酮衍生物 .

相似化合物的比较

类似化合物

UCN-01: 另一种 checkpoint 激酶 1 抑制剂,但结构与 CHIR-124 不同。

Elesclomol: 一种也以不同机制靶向癌细胞的化合物。

酪氨酸磷酸酶抑制剂 9: 一种在癌症研究中具有类似应用的抑制剂。

布雷菲尔德菌素 A: 一种在类似研究背景下使用但具有不同作用机制的化合物

This compound 的独特性

This compound 由于其对 checkpoint 激酶 1 的高效力和选择性而独一无二。 它在临床前研究中显示出巨大的前景,因为它能够增强拓扑异构酶 I 毒物的细胞毒性作用,使其成为癌症研究和潜在治疗开发的宝贵工具 .

属性

IUPAC Name |

4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVBBVMDHIRCTG-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405168-58-3 | |

| Record name | CHIR-124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405168583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHIR-124 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHIR-124 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K64W8EU3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide](/img/structure/B612001.png)

![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B612004.png)

![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone](/img/structure/B612006.png)

![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B612008.png)

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)

![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)

![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)